molecular formula C12H16N2O2 B13427810 3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B13427810
M. Wt: 220.27 g/mol
InChI Key: JBVJUZVBPLBDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is unique due to the presence of both the hydroxymethyl and amino groups on the indole ring system. This combination of functional groups enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one

InChI

InChI=1S/C12H16N2O2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8,13H2

InChI Key

JBVJUZVBPLBDNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.